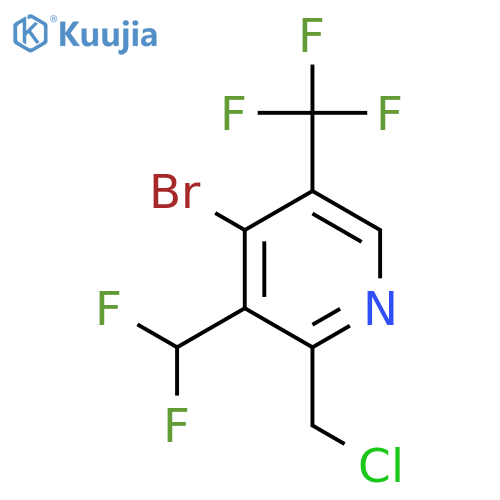

Cas no 1805388-83-3 (4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)

4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H4BrClF5N/c9-6-3(8(13,14)15)2-16-4(1-10)5(6)7(11)12/h2,7H,1H2

- InChIKey: OXIYXURZFKULQY-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(F)(F)F)=CN=C(CCl)C=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 237

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 12.9

4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029053502-1g |

4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine |

1805388-83-3 | 97% | 1g |

$1,475.10 | 2022-04-01 |

4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine 関連文献

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

9. Book reviews

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridineに関する追加情報

Chemical Profile of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine (CAS No. 1805388-83-3)

4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine (CAS No. 1805388-83-3) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, comprising a pyridine core substituted with bromo, chloromethyl, difluoromethyl, and trifluoromethyl groups, make it a versatile intermediate for synthesizing a wide array of bioactive molecules. The compound's molecular architecture is designed to facilitate diverse chemical transformations, enabling the development of novel therapeutic agents targeting various biological pathways.

The bromo and chloromethyl substituents on the pyridine ring provide reactive sites for nucleophilic substitution reactions, which are commonly employed in medicinal chemistry to introduce additional functional groups or to construct more complex molecular frameworks. The presence of both difluoromethyl and trifluoromethyl groups enhances the lipophilicity and metabolic stability of potential drug candidates, attributes that are critical for improving pharmacokinetic profiles. These features collectively position 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine as a valuable building block in the synthesis of small-molecule inhibitors, agonists, and antagonists.

Recent advancements in drug discovery have highlighted the importance of fluorinated pyridines in medicinal chemistry. Fluoro substituents are known to modulate the pharmacological properties of compounds by influencing their binding affinity, solubility, and metabolic fate. For instance, studies have demonstrated that trifluoromethyl groups can enhance the binding affinity of drug candidates to their biological targets by increasing hydrophobic interactions. Similarly, difluoromethyl groups have been shown to improve metabolic stability by resisting oxidative degradation. The combination of these fluorinated groups in 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine makes it an attractive candidate for developing next-generation pharmaceuticals.

In addition to its fluorinated moieties, the chloromethyl group in this compound serves as a versatile handle for further functionalization. Chloromethylation reactions can be used to introduce amine or thiol functionalities, which are crucial for forming covalent bonds with biological targets or for linking different molecular fragments together. This reactivity has been exploited in the synthesis of protease inhibitors, kinase inhibitors, and other enzyme-targeting agents. The bromo substituent further expands the synthetic possibilities by allowing cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in constructing biaryl structures prevalent in many bioactive compounds.

The compound's potential applications extend beyond pharmaceuticals into the agrochemical sector. Pyridine derivatives are well-documented as key components in pesticides and herbicides due to their ability to interact with biological systems at low concentrations. The unique combination of substituents in 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine may contribute to its efficacy as an intermediate in developing novel agrochemicals that target specific enzymatic pathways in pests while minimizing environmental impact.

Current research efforts are focused on leveraging computational methods and high-throughput screening to identify new applications for this compound. Molecular modeling studies have predicted that modifications around the pyridine core could lead to enhanced binding interactions with therapeutic targets such as kinases and G protein-coupled receptors (GPCRs). These predictions are being validated through experimental synthesis and biological testing, with the aim of identifying lead compounds for further development.

The synthesis of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine presents challenges due to the sensitivity of its functional groups and the need for precise control over reaction conditions. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have been particularly useful in achieving high yields and purity levels required for pharmaceutical applications.

The safety profile of this compound is another critical consideration during its handling and application. While it does not fall under hazardous or controlled substance classifications, appropriate precautions must be taken to prevent exposure during synthesis and handling. Standard laboratory practices such as wearing personal protective equipment (PPE) and working under inert atmospheres are recommended when dealing with this chemical.

Future directions in research may explore derivatization strategies that further enhance the bioactivity of 4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine or its analogs. For instance, introducing additional fluorinated or heteroatom-substituted rings could lead to compounds with improved selectivity or reduced side effects. Additionally, exploring its role as a precursor for radiolabeled probes may open new avenues in diagnostic imaging applications.

In conclusion,4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine (CAS No. 1805388-83-3) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research due to its unique structural features and reactivity profile. Its continued investigation promises to yield novel bioactive molecules that address unmet medical needs while adhering to safety and environmental considerations.

1805388-83-3 (4-Bromo-2-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine) 関連製品

- 1024716-58-2(3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one)

- 2098046-43-4(3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole)

- 870997-76-5(3-amino-4-methoxy-pyridine-2-carboxylic acid)

- 222412-75-1(4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide)

- 61865-02-9(1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride)

- 2165202-60-6(3-amino-3-cyclobutylpentanamide)

- 1488665-71-9(1-(5-methylpyridin-3-yl)cyclopropan-1-ol)

- 1246188-99-7(1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate)

- 2229682-90-8(Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate)

- 2165727-15-9(1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans)